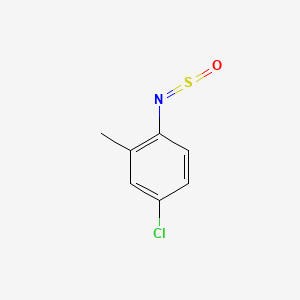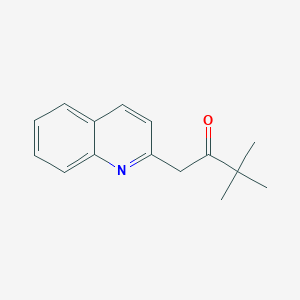methyl}(dimethyl)silanol CAS No. 87937-50-6](/img/structure/B14407589.png)
{[Di-tert-butyl(methyl)silyl](trimethylsilyl)methyl}(dimethyl)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{Di-tert-butyl(methyl)silylmethyl}(dimethyl)silanol is a complex organosilicon compound Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, chemical resistance, and flexibility
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {Di-tert-butyl(methyl)silylmethyl}(dimethyl)silanol typically involves the reaction of tert-butyl(dimethyl)silanol with trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of tert-butyl(dimethyl)silanol: This can be synthesized by reacting tert-butyl(dimethyl)silyl chloride with water or an alcohol.
Reaction with trimethylsilyl chloride: The tert-butyl(dimethyl)silanol is then reacted with trimethylsilyl chloride in the presence of a base, such as pyridine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the silyl groups. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions may involve the conversion of silyl groups to silanes using reducing agents like lithium aluminum hydride.
Substitution: The silyl groups can be substituted with other functional groups using reagents such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride.
Substitution reagents: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce various silyl ethers or silanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, {Di-tert-butyl(methyl)silylmethyl}(dimethyl)silanol is used as a silylating agent to protect hydroxyl groups during synthesis. It is also employed in the preparation of chiral ether derivatives and enol silyl ethers.
Biology
In biological research, this compound can be used to modify biomolecules, enhancing their stability and solubility. It is also utilized in the synthesis of bioactive molecules for drug discovery.
Medicine
In medicine, the compound’s ability to protect functional groups makes it valuable in the synthesis of pharmaceuticals. It can be used to create prodrugs that are activated in the body.
Industry
In the industrial sector, {Di-tert-butyl(methyl)silylmethyl}(dimethyl)silanol is used in the production of silicone-based materials, coatings, and adhesives. Its unique properties contribute to the durability and performance of these products.
Mécanisme D'action
The mechanism of action of {Di-tert-butyl(methyl)silylmethyl}(dimethyl)silanol involves the interaction of its silyl groups with various molecular targets. The silyl groups can form stable bonds with hydroxyl groups, protecting them from unwanted reactions. This protective effect is crucial in synthetic chemistry and drug development, where it ensures the stability and integrity of sensitive molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: A simpler silylating agent used for similar purposes.
tert-Butyldimethylsilyl chloride: Another silylating agent with a bulkier structure.
Triisopropylsilyl chloride: Known for its steric hindrance, providing selective protection.
Uniqueness
{Di-tert-butyl(methyl)silylmethyl}(dimethyl)silanol stands out due to its combination of multiple silyl groups, offering enhanced stability and protection. Its unique structure allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
87937-50-6 |
|---|---|
Formule moléculaire |
C15H38OSi3 |
Poids moléculaire |
318.72 g/mol |
Nom IUPAC |
ditert-butyl-[[hydroxy(dimethyl)silyl]-trimethylsilylmethyl]-methylsilane |
InChI |
InChI=1S/C15H38OSi3/c1-14(2,3)19(12,15(4,5)6)13(17(7,8)9)18(10,11)16/h13,16H,1-12H3 |
Clé InChI |
REFLDYCIZGTORW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C([Si](C)(C)C)[Si](C)(C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


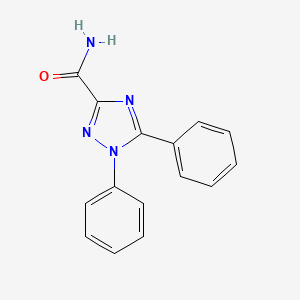
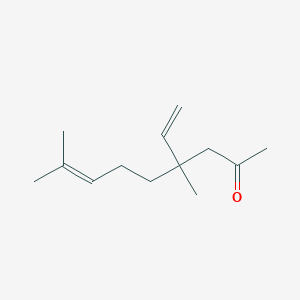

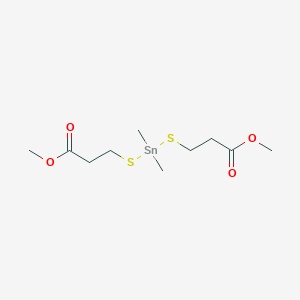
![Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester](/img/structure/B14407538.png)
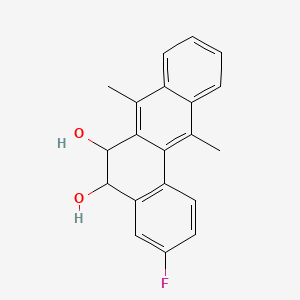
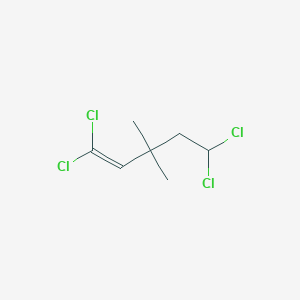

![N-Butyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14407566.png)
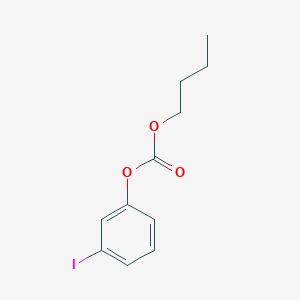

![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate](/img/structure/B14407584.png)
